6-((3-Methoxypropyl)amino)pyridazin-3-ol
Description
Properties
CAS No. |
1872830-77-7 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(3-methoxypropylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H13N3O2/c1-13-6-2-5-9-7-3-4-8(12)11-10-7/h3-4H,2,5-6H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
QBDGXAFEWKLVAR-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NNC(=O)C=C1 |
Canonical SMILES |
COCCCNC1=NNC(=O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 6-((3-Morpholinopropyl)amino)pyridazin-3-ol (CAS: 2098123-67-0)
- Key Differences: Replaces the methoxypropyl group with a morpholinopropyl chain.
- This substitution may enhance interactions with biological targets, such as enzymes or receptors .
(b) 6-(Isobutylamino)pyridazin-3-ol (CAS: 1863052-15-6)
- Key Differences : Substitutes the methoxypropyl group with an isobutyl chain.
(c) 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Catalog Ref: p. 109)
- Key Differences : Pyridine core instead of pyridazine, with a hydroxypropyl substituent and fluorine at the 5-position.
- Implications : Fluorination typically increases metabolic stability and electronegativity, while the pyridine ring’s reduced nitrogen count compared to pyridazine alters electron distribution and reactivity .
Functional Analogs in Medicinal Chemistry
(a) 6-Propylpyridin-3-ol (Intermediate in Scheme 2.12)
- Key Differences : Pyridine core with a propyl chain at the 6-position and hydroxyl at the 3-position.
- This compound was used as a substrate for derivatization with secondary amines, highlighting the importance of substituent positioning for biological activity .
(b) 6-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl Derivatives
- Key Differences : Features a bulky silyl-protected hydroxyl group and pyrrolidine ring.
Comparative Data Table
Research Findings and Implications
- Substituent Effects: The methoxypropylamino group in this compound balances polarity and steric demands, making it a candidate for further functionalization. In contrast, morpholine or TBS-containing analogs prioritize stability or synthetic versatility .
- Synthetic Utility : The commercial availability of this compound and its analogs underscores their role as building blocks in drug discovery and materials science .
Preparation Methods
Preparation via Nucleophilic Aromatic Substitution on 3-Amino-6-chloropyridazin-3-ol
A primary approach to synthesizing 6-substituted amino pyridazin-3-ols involves nucleophilic displacement of a chlorine atom at the 6-position of a 3-amino-6-chloropyridazine derivative by an alkylamine containing the desired substituent.
- Starting Material: 3-amino-6-chloropyridazine or its 3-hydroxy analog (pyridazin-3-ol).
- Nucleophile: 3-methoxypropylamine or related alkylamines.
- Reaction Conditions: The nucleophilic substitution is typically carried out in polar aprotic solvents or alcohols at elevated temperatures (50–200 °C) for extended periods (2–100 hours) to ensure complete substitution.
Mechanism: The chlorine atom at the 6-position is displaced by the nucleophilic amino group of 3-methoxypropylamine, forming the 6-((3-methoxypropyl)amino) substituent on the pyridazin-3-ol core.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-amino-6-chloropyridazin-3-ol + 3-methoxypropylamine, solvent (e.g., methanol or DMF), 100–150 °C, 12–48 h | Formation of 6-((3-methoxypropyl)amino)pyridazin-3-ol |
After reaction completion, the product is usually purified by recrystallization from alcohol-water mixtures or by chromatographic methods. Activated charcoal treatment is often employed to remove colored impurities.
Alkoxide-Mediated Substitution Using Sodium Alkoxides
An alternative preparation involves reacting 3-amino-6-chloropyridazine with sodium alkoxides or aryloxides in alcohol solvents that match the alkoxy substituent desired at the 6-position.
- For example, sodium methoxide in methanol can introduce a methoxy group at the 6-position.
- When 3-amino-6-chloropyridazine is treated with sodium methoxide in methanol, 3-amino-6-methoxypyridazine is formed.
Although this method primarily introduces alkoxy groups, it illustrates the versatility of nucleophilic substitution at the 6-position and can be adapted for aminoalkyl substituents by using appropriate amines instead of alkoxides.
Multi-Step Synthesis via Hydrazine Hydrate and Phosphorus Oxychloride Intermediates
Research on related 3,6-disubstituted pyridazine derivatives shows a multi-step synthetic route that could be adapted for the target compound:
- Step 1: Condensation of substituted acetophenones with hydrazine hydrate to yield 6-substituted phenyl-3(2H)-pyridazinones.
- Step 2: Reflux with phosphorus oxychloride to obtain 3-chloro-6-substituted phenyl pyridazines.
- Step 3: Reaction with hydrazine hydrate to give 6-substituted phenylpyridazin-3-yl hydrazines.
Though this sequence is designed for phenyl-substituted derivatives, the key step of converting 3-chloropyridazine derivatives to 6-substituted amino analogs by nucleophilic substitution with hydrazine or amines is relevant.
Oxidation and Condensation Routes via Pyridazine N-Oxides
Another synthetic approach involves:
- Oxidation of 6-amino-3-chloropyridazine to the corresponding N-oxide.
- Subsequent nucleophilic aromatic substitution with alkylamines.
- Condensation with phenacyl bromides to form pyridazin-3-ol derivatives.
This method highlights the utility of N-oxide intermediates for facilitating substitution reactions on the pyridazine ring.
Representative Data Table Summarizing Preparation Methods
| Method No. | Starting Material | Reagents/Conditions | Reaction Time & Temp | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-amino-6-chloropyridazin-3-ol | 3-methoxypropylamine, methanol or DMF, 100–150 °C | 12–48 h | 80–90 | Nucleophilic substitution at 6-position |
| 2 | 3-amino-6-chloropyridazine | Sodium methoxide in methanol | 2–24 h, 50–100 °C | 85–90 | Alkoxide substitution, adapted for aminoalkyl |
| 3 | 6-substituted phenylpyridazinones | Hydrazine hydrate, POCl3 reflux | 1–3 h, 100 °C | 90+ | Multi-step synthesis for related analogs |
| 4 | 6-amino-3-chloropyridazine N-oxide | Alkylamines, phenacyl bromides, DMF | Varied | 50–75 | Oxidation and condensation route |
Purification and Characterization Notes
- Purification often involves recrystallization from alcohol-water mixtures, sometimes with activated charcoal treatment to remove color impurities.
- Chromatographic purification on silica gel using acetate/hexane mixtures is effective for isolating pure products.
- Characterization data from related compounds include IR bands for NH and OH groups, and NMR signals confirming substitution patterns.
Q & A
Q. What are the standard synthetic routes for 6-((3-Methoxypropyl)amino)pyridazin-3-ol, and how are intermediates characterized?
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time ~8.5 min) and elemental analysis (theoretical C: 53.3%, H: 6.7%, N: 18.7%; experimental deviation <0.3%). Contaminants (e.g., unreacted amine) are identified using TLC (silica gel, ethyl acetate/hexanes 3:1, Rf ~0.4) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and methanol. For biological assays, stock solutions are prepared in DMSO (10 mM) and diluted in buffer (final DMSO <1% v/v). Precipitation issues in aqueous media are mitigated by sonication or co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Yield optimization (typically 60–75% in lab-scale) requires:
-
Catalyst screening : Pd/C or CuI for coupling reactions .
-
Solvent selection : Acetonitrile improves reaction kinetics vs. DMF .
-
Temperature control : Microwave-assisted synthesis reduces time (1–2 hours vs. 24 hours) .
-
Workflow : Pilot-scale reactions use continuous flow reactors for reproducibility .
- Data Contradiction Analysis :
Conflicting reports exist on the efficacy of Pd vs. Cu catalysts. Pd-based systems show higher yields (~80%) but require inert atmospheres, whereas Cu catalysts (60% yield) are cost-effective for academic labs .
- Data Contradiction Analysis :
Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?
- Methodological Answer : Discrepancies arise from structural analogs (e.g., 6-((2-Methoxybenzyl)amino)pyridazin-3-ol vs. the target compound). To address this:
SAR studies : Compare substituent effects (e.g., methoxypropyl vs. methoxybenzyl) on enzyme inhibition (IC₅₀ values) .
Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for kinase inhibition) .
Q. How is computational chemistry applied to study the mechanism of action of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations (AMBER force field) model interactions with biological targets (e.g., 20 ns simulations for protein-ligand stability). ADMET prediction (SwissADME) evaluates pharmacokinetics (e.g., logP ~1.2, indicating moderate lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
